molecular formula C12H16ClNO3 B3029451 (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 66831-16-1

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3029451
CAS RN: 66831-16-1
M. Wt: 257.71
InChI Key: HLYJVHNPBQAKCW-DHXVBOOMSA-N
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Description

The compounds I found are “(2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid” and “(2S,4R)-4-(Benzyloxy)-1-methyl-2-pyrrolidinecarboxylic acid”. They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their SMILES string and InChI key. For example, the SMILES string for “(2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid” is O=S(N(C[C@@H]1OCC2=CC=CC=C2)C@@HC(O)=O)(C)=O .


Physical And Chemical Properties Analysis

The compounds are solid in form . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Pharmacological Potential

One study explored the antiarrhythmic properties of a dipeptide related to (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid in a canine ischemia/reperfusion model. The compound, known as GAP-134, demonstrated a significant reduction in ventricular arrhythmias and infarct size, suggesting its potential as an effective antiarrhythmic agent with the capability to mitigate ischemia/reperfusion injury (Hennan et al., 2009).

Analgesic Activity

Another study focused on the synthesis and pharmacological screening of derivatives related to (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid for their analgesic properties. The study found that some synthesized compounds exhibited significant analgesic effects, surpassing those of reference drugs in standard models of pain assessment (Ukrainets et al., 2016).

Anti-Inflammatory Applications

Research on thiazolo[3,2-a]pyrimidine derivatives, which share structural similarities with (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid, revealed moderate anti-inflammatory activity in tested compounds. This suggests potential applications in the development of new anti-inflammatory agents (Tozkoparan et al., 1999).

Safety and Hazards

The compounds are classified as Combustible Solids under the Storage Class Code 11 . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

(2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJVHNPBQAKCW-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718531
Record name (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

66831-16-1
Record name (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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